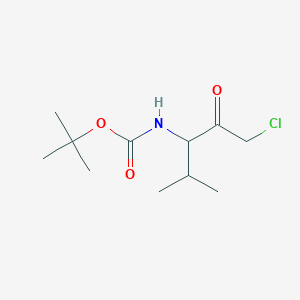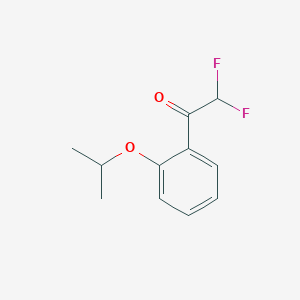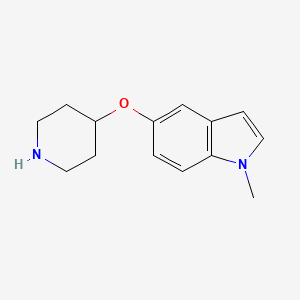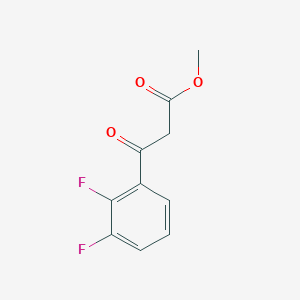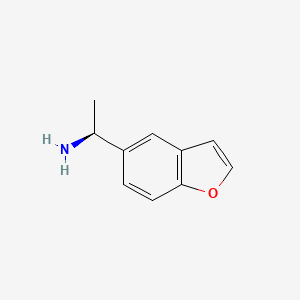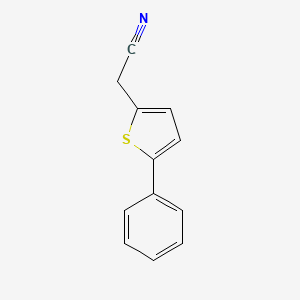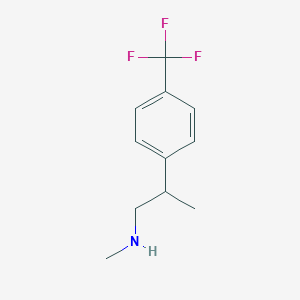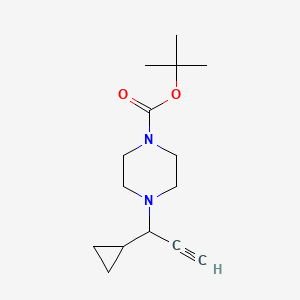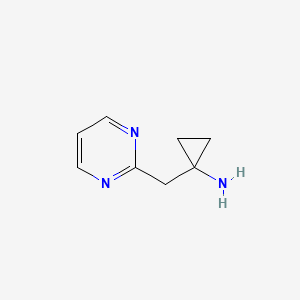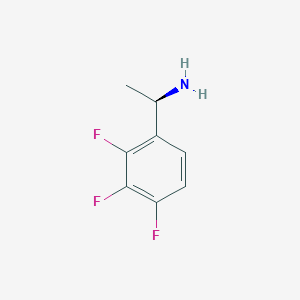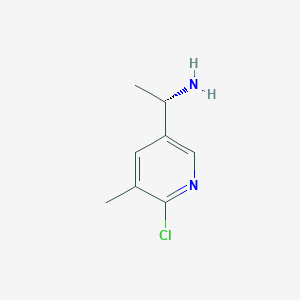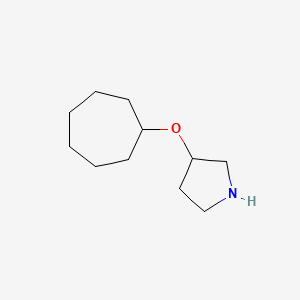![molecular formula C9H8F3N B13604963 3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
3-[1-(Trifluoromethyl)cyclopropyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Trifluoromethyl)cyclopropyl]pyridine: is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Trifluoromethyl)cyclopropyl]pyridine typically involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1-(Trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the pyridine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-[1-(Trifluoromethyl)cyclopropyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. The compound’s ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mécanisme D'action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
2-[1-(Trifluoromethyl)cyclopropyl]pyridine: Similar in structure but with the trifluoromethyl group attached at a different position, leading to variations in its chemical behavior.
Uniqueness: 3-[1-(Trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring attached to the pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
3-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(3-4-8)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2 |
Clé InChI |
PZYIFZUBCGFMDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
